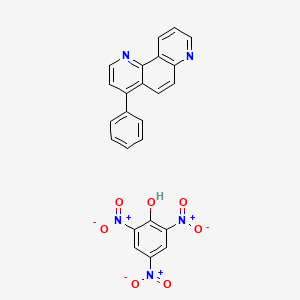![molecular formula C9H13N3O3S B14538136 5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 62177-29-1](/img/structure/B14538136.png)
5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with N,N-dimethylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, reagents, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1MQ: Known for its role in metabolic health and muscle growth.
Aminocaproic acid: An analogue of lysine, used as an enzyme inhibitor.
Uniqueness
5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid stands out due to its unique combination of a thiazole ring and an N,N-dimethylglycyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62177-29-1 |
|---|---|
Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
5-[[2-(dimethylamino)acetyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-5-7(9(14)15)8(16-11-5)10-6(13)4-12(2)3/h4H2,1-3H3,(H,10,13)(H,14,15) |
InChI Key |
ORGCMAGTYXTRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14538053.png)
![N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide](/img/structure/B14538061.png)


![1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14538083.png)
![3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole](/img/structure/B14538085.png)



![2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-](/img/structure/B14538108.png)




